molecular formula C27H21NO4 B2647290 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid CAS No. 2241142-01-6

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid

Cat. No.: B2647290
CAS No.: 2241142-01-6
M. Wt: 423.468
InChI Key: PWFBFQPVURVVCG-UHFFFAOYSA-N
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Description

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid (hereafter referred to as the target compound) is a specialized organic molecule featuring a naphthalene core substituted with a carboxylic acid group at position 2 and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected aminomethyl group at position 5. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)18-12-13-20-17(14-18)6-5-7-19(20)15-28-27(31)32-16-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBFQPVURVVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Naphthalene Derivatization: The naphthalene ring is functionalized to introduce the carboxylic acid group and the aminomethyl group. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers can also streamline the process, especially when the compound is used in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid can undergo several types of chemical reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction: The naphthalene ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The carboxylic acid group can form amide bonds with amines, making it useful in peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used to facilitate amide bond formation.

Major Products

    Fmoc-Deprotected Amines: Resulting from the removal of the Fmoc group.

    Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides, providing protection for amino groups during chain elongation.

    Bioconjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.

    Drug Development: Serves as an intermediate in the synthesis of peptide-based drugs.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The naphthalene ring system can also interact with other aromatic systems through π-π stacking interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc-Aminomethyl Linkages

(a) {1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl}acetic Acid (PI-23428)
  • Structure: Cyclohexyl ring substituted with Fmoc-aminomethyl and acetic acid groups.
  • Molecular Formula: C₂₄H₂₇NO₄ .
  • Applications : Used in hydrophobic peptide synthesis. The cyclohexyl group enhances lipophilicity, improving membrane permeability in drug candidates .
  • Key Differences: The cyclohexyl ring introduces conformational flexibility compared to the rigid naphthalene core of the target compound. This flexibility may reduce fluorescence intensity but improve solubility in non-polar solvents .
(b) 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic Acid
  • Structure: Furan ring with carboxylic acid at position 2 and Fmoc-aminomethyl at position 5.
  • Molecular Formula: C₂₁H₁₇NO₅; MW = 363.37 g/mol .
  • Applications : Suitable for polar reaction environments due to the oxygen atom in the furan ring, which enhances hydrogen bonding and aqueous solubility .
  • Key Differences : The furan ring’s electron-rich nature alters reactivity in coupling reactions compared to naphthalene. Reduced aromaticity may limit fluorescence applications .
(c) 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
  • Structure : Azetidine (4-membered ring) linked to Fmoc and acetic acid groups.
  • Molecular Formula: C₂₁H₂₁NO₅; MW = 367.40 g/mol .
  • Applications : The strained azetidine ring enhances reactivity in nucleophilic substitutions, useful for constructing constrained peptides .
(a) Peptidomimetics with Fmoc-Protected Intermediates
  • Example: (5S,3S)-5-{[2-(Fmoc-amino)ethylcarbamoyl]-5-[(3-allyl)-2-oxo-pyrrolidin-1-yl]-pentyl}-carbamic acid benzyl ester .
  • Key Features: Incorporates Fmoc for orthogonal protection in multi-step syntheses. The pyrrolidinone ring imposes conformational constraints, mimicking peptide β-turns .
  • Comparison : Unlike the target compound, this derivative is tailored for complex peptidomimetics rather than serving as a standalone building block.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications Distinctive Properties
Target Compound C₂₃H₁₉NO₄ 373.41 Naphthalene SPPS, fluorescence labeling Rigidity, fluorescence
PI-23428 C₂₄H₂₇NO₄ 393.48 Cyclohexyl Hydrophobic peptide synthesis Enhanced lipophilicity
5-[(Fmoc-aminomethyl)furan-2-carboxylic Acid C₂₁H₁₇NO₅ 363.37 Furan Polar solvent reactions High aqueous solubility
Azetidine Derivative C₂₁H₂₁NO₅ 367.40 Azetidine Constrained peptide synthesis High reactivity due to ring strain

Research Implications

  • The target compound’s fluorescence is advantageous for monitoring SPPS progress .
  • Cyclohexyl and azetidine derivatives (PI-23428, ) are preferred for drug candidates requiring membrane penetration or conformational restriction .
  • Furan-based analogues () are optimal for aqueous-phase reactions due to their solubility .

Biological Activity

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is a complex organic compound notable for its applications in medicinal chemistry, particularly in the development of anticancer agents and as a protective group in peptide synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in current research.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol
  • LogP : 4.12 (indicating lipophilicity)

The biological activity of this compound primarily stems from its ability to induce apoptosis in cancer cells. Research indicates that modifications to the fluorenyl ring can enhance its potency as an apoptosis inducer. For instance, derivatives of the compound have shown improved efficacy against various cancer cell lines such as T47D and HCT116, with EC50 values as low as 0.15 µM .

Efficacy in Cancer Research

A significant body of research has focused on the compound's role in cancer therapy:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancerous cells .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxic effects against multiple cancer cell lines, indicating broad-spectrum anticancer potential .

Comparative Biological Activity Table

CompoundCell Line TestedEC50 (µM)Mechanism of Action
This compoundT47D0.15Apoptosis via caspase activation
9-Oxo-9H-fluorene derivativeHCT1160.29Tubulin inhibition
Other analogsSNU398~0.25Apoptosis induction

Case Study 1: Anticancer Activity

A study published in PubMed investigated a series of N-aryl-9-oxo-9H-fluorene derivatives, including those structurally related to our compound. The study found that specific substitutions on the fluorenyl ring significantly enhanced anticancer activity, with some compounds showing fivefold increases in potency compared to initial leads .

Case Study 2: Mechanism Exploration

Another research effort explored the mechanism by which these compounds induce apoptosis. It was found that certain modifications allowed for a shift from traditional apoptosis pathways to tubulin inhibition, suggesting a dual mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the critical steps in synthesizing 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid?

Synthesis typically involves:

  • Introduction of the Fmoc group : The fluorenylmethoxycarbonyl (Fmoc) group is attached to the amino-methyl moiety via carbodiimide-mediated coupling .
  • Naphthalene backbone modification : Functionalization of the naphthalene-2-carboxylic acid scaffold using regioselective alkylation or amidation .
  • Purification : Reverse-phase HPLC or flash chromatography is employed to isolate the compound, ensuring >95% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and naphthalene backbone (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C28_{28}H23_{23}NO4_4) and absence of side products .
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) validate the Fmoc moiety .

Q. What are the stability and storage requirements for this compound?

  • Stability : The compound is stable at -20°C in inert atmospheres (e.g., argon) but degrades under prolonged exposure to light or moisture .
  • Storage : Store in amber vials with desiccants (e.g., silica gel) at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Q. What safety precautions are necessary during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dissolving .
  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash immediately with soap and water .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in peptide synthesis using this compound?

  • Coupling reagents : Use HATU or PyBOP with DIPEA in DMF for >90% coupling efficiency .
  • Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions. Pre-activate the carboxylic acid for 10–15 minutes before adding amino groups .
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) or LC-MS .

Q. What computational methods aid in predicting interactions between this compound and biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to peptide receptors (e.g., GPCRs) by simulating interactions with the naphthalene ring and Fmoc group .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in aqueous or lipid environments .

Q. How does the naphthalene moiety influence biological activity compared to phenyl analogs?

  • Enhanced hydrophobicity : The naphthalene ring increases logP values by ~0.5–1.0 units, improving membrane permeability in cell-based assays .
  • π-π stacking : Naphthalene exhibits stronger stacking with aromatic residues (e.g., tryptophan) in target proteins, as shown in crystallography studies .

Q. What strategies mitigate challenges in purifying this compound from by-products?

  • Gradient elution : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (5% → 95% ACN over 30 min) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity .

Q. How do pH and temperature affect the stability of the Fmoc group in this compound?

  • pH sensitivity : The Fmoc group hydrolyzes rapidly at pH >9.0 (e.g., in aqueous ammonia). Stability is optimal at pH 4.0–7.0 .
  • Temperature : Degradation accelerates above 40°C. Store solutions at 4°C for short-term use .

Q. What analytical techniques resolve contradictions in reported solubility data?

  • Dynamic Light Scattering (DLS) : Quantifies aggregation in aqueous buffers (e.g., PBS) .
  • Nephelometry : Measures turbidity to determine solubility limits in DMSO or THF .

Data Contradictions and Research Gaps

Issue Evidence Recommendation
Variable coupling yieldsConflicting reports (60–95%) Optimize stoichiometry (1.2:1 Fmoc:amine)
Stability in DMSOSome studies note precipitation Pre-saturate DMSO with inert gas (N2_2)
Ecological toxicity dataNo data available Assume high persistence; follow ALARA原则

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